molecular formula C9H8BrNO B126386 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one CAS No. 147497-32-3

6-Bromo-3,4-dihydro-2H-isoquinolin-1-one

Cat. No. B126386
M. Wt: 226.07 g/mol
InChI Key: FQPKKECSRKYXIZ-UHFFFAOYSA-N
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Description

6-Bromo-3,4-dihydro-2H-isoquinolin-1-one is a chemical compound with the molecular formula C9H8BrNO. It has a molecular weight of 226.07 .


Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, including 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one, has been achieved using the Castagnoli–Cushman reaction . The common method for the synthesis of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one involves the reaction of 3,4-dihydro-2H-isoquinolin-1-one with bromine .


Molecular Structure Analysis

The molecular structure of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one consists of a bromine atom attached to the 6th carbon of a 3,4-dihydro-2H-isoquinolin-1-one ring .


Chemical Reactions Analysis

6-Bromo-3,4-dihydro-2H-isoquinolin-1-one is an intermediate used in the synthesis of benzolactams as dopamine D3 receptor ligands. It is also used in the synthesis of new, selective 3-aminopyrazole based MK2-inhibitors .


Physical And Chemical Properties Analysis

6-Bromo-3,4-dihydro-2H-isoquinolin-1-one has a density of 1.559±0.06 g/cm3, a melting point of 170.0-173.1 °C, and a boiling point of 453.3±45.0 °C . It also has a molar refractivity of 49.6±0.3 cm3, and a polar surface area of 29 Å2 .

Scientific Research Applications

Chemical Synthesis and Reactions

  • 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one is used in bromination reactions to produce 4-bromo-3-substituted isoquinolin-1-(2H)-ones, demonstrating its utility in complex chemical syntheses (Usifoh, 2001).
  • It serves as a key compound in the synthesis of isoquinolin-1(2H)-ones via palladium-catalyzed C-H activation, highlighting its role in facilitating cross-coupling strategies (Xie et al., 2018).
  • The compound is instrumental in the synthesis of benzo[c]chromen-6-ones and 3-substituted isocoumarins, demonstrating its versatility in organic synthesis (Fan et al., 2012).

Medicinal Chemistry and Pharmacology

  • It has been utilized in the total syntheses of complex molecules like Telisatin A, B, and Lettowianthine, showcasing its importance in the field of medicinal chemistry (Nimgirawath & Udomputtimekakul, 2009).
  • 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one is a crucial intermediate in the synthesis of sigma-2 (σ2) selective ligands, indicating its potential application in the development of new pharmaceuticals (Ashford et al., 2014).

Material Science and Novel Compound Synthesis

  • It is used in the formation of complex organic compounds such as pyrrolo[2,1-a]isoquinolines, demonstrating its role in the development of new materials (Yavari et al., 2006).
  • The compound plays a significant role in the efficient synthesis of quinoline derivatives, which are important in various material science applications (Şahin et al., 2008).

Future Directions

While specific future directions for 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one are not explicitly mentioned in the search results, its use as an intermediate in the synthesis of various compounds suggests potential applications in the development of new pharmaceuticals and other chemical products .

properties

IUPAC Name

6-bromo-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-2,5H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPKKECSRKYXIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619066
Record name 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3,4-dihydro-2H-isoquinolin-1-one

CAS RN

147497-32-3
Record name 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-3,4-dihydro-2h-isoquinolin-1-one
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Synthesis routes and methods I

Procedure details

A suspension of N-ethoxycarbonyl-m-bromophenethylamine (6.87 g, 25.25 mmol) in polyphosphoric acid (50 mL) is heated to reflux for 5 min. When the mixture cools, H2O is added and the resulting solution extracted with EtOAc (1×300 ml). The organic phase is dried and concentrated in vacuo and the residue chromatographed (silica gel, EtOAc) to give 6-bromo-1-oxo-1,2,3,4-tetrahydroisoquinoline.
Name
N-ethoxycarbonyl-m-bromophenethylamine
Quantity
6.87 g
Type
reactant
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polyphosphoric acid
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50 mL
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Synthesis routes and methods II

Procedure details

NaN3 (6.2 g, 94.78 mmol) was added to a solution of 5-bromo-1-indanone (10 g, 47.39 mmol) in 40 mL mixture of methane sulphonic acid and dichloromethane (1:1) in portion wise at 0° C.-5° C. The resulting mixture was stirred for 8 h at room temperature. The reaction mixture was cooled to 0° C. in ice bath, neutralized with 5% aq. NaOH solution, and the aqueous layer with extracted with ethyl acetate (2×100 mL). The combined organic layer was washed with water and brine solution, dried over sodium sulphate, filtered and concentrated under vacuum. The residue was purified by silica gel flash column chromatography by eluting with 30% ethyl acetate in hexane to afford title compound (6.4 g, 60%) as solid. 1H NMR (400 MHz, CDCl3): δ 7.95 (d, J=8.4 Hz, 1H), 7.5 (d, J=8.4 Hz, 1H), 7.4 (s, 1H), 6.1 (bs, 1H), 3.6 (t, J=6.8 Hz, 2H), 3.0 (t, J=6.4 Hz, 2H).
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Quantity
6.2 g
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reactant
Reaction Step One
Quantity
10 g
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0 (± 1) mol
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reactant
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mixture
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40 mL
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solvent
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Yield
60%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-3,4-dihydro-2H-isoquinolin-1-one
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6-Bromo-3,4-dihydro-2H-isoquinolin-1-one
Reactant of Route 5
6-Bromo-3,4-dihydro-2H-isoquinolin-1-one
Reactant of Route 6
6-Bromo-3,4-dihydro-2H-isoquinolin-1-one

Citations

For This Compound
1
Citations
KM Mennie - 2019 - search.proquest.com
In Chapter 1, we describe a general strategy for 1, 3-oxidation of cyclopropanes using aryl iodine (I–III) catalysis, with emphasis on 1, 3-difluorination reactions. These reactions make …
Number of citations: 2 search.proquest.com

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